7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid
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Overview
Description
7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-A]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydroimidazo[1,5-A]pyridine-6-carboxylate
- 7-Methyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid
- 5,6,7,8-Tetrahydroimidazo[1,2-A]pyrimidine-2-carbohydrazide
Uniqueness
7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid is unique due to its specific structural features and the resulting chemical properties. Its methyl group and carboxylic acid functionality provide distinct reactivity patterns compared to similar compounds .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-3-11-5-10-8(9(12)13)7(11)4-6/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
DOCOPBODFVNZSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C=NC(=C2C1)C(=O)O |
Origin of Product |
United States |
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